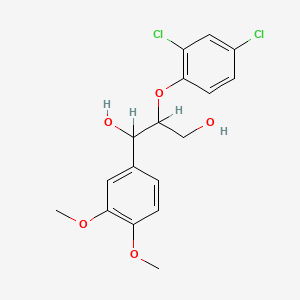![molecular formula C20H21NSSn B14454560 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine CAS No. 77897-60-0](/img/structure/B14454560.png)
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine is an organotin compound characterized by the presence of a triphenylstannyl group attached to a sulfanyl-ethanamine structure. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine typically involves the reaction of triphenyltin chloride with a suitable thiol and an amine. One common method includes the following steps:
Formation of Triphenylstannyl Thiol: Triphenyltin chloride reacts with a thiol (e.g., ethanethiol) in the presence of a base to form triphenylstannyl thiol.
Amination: The triphenylstannyl thiol is then reacted with an amine (e.g., ethan-1-amine) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of organotin compound synthesis, such as the use of large-scale reactors and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the stannyl group or the amine functionality.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or organometallic reagents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified stannyl or amine derivatives.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
2-[(Triphenylstannyl)sulfanyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a precursor for other organotin compounds.
Wirkmechanismus
The mechanism of action of 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine involves its interaction with molecular targets through its stannyl and sulfanyl groups. These interactions can lead to the formation of complexes with biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes is a key factor in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyltin Chloride: A precursor in the synthesis of 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine.
Triphenylstannyl Thiol: An intermediate in the synthesis process.
Other Organotin Compounds: Compounds like tributyltin and triphenyltin derivatives.
Uniqueness
This compound is unique due to its specific combination of stannyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other organotin compounds may not be suitable.
Eigenschaften
CAS-Nummer |
77897-60-0 |
|---|---|
Molekularformel |
C20H21NSSn |
Molekulargewicht |
426.2 g/mol |
IUPAC-Name |
2-triphenylstannylsulfanylethanamine |
InChI |
InChI=1S/3C6H5.C2H7NS.Sn/c3*1-2-4-6-5-3-1;3-1-2-4;/h3*1-5H;4H,1-3H2;/q;;;;+1/p-1 |
InChI-Schlüssel |
MRNAEXIJVUYBPV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


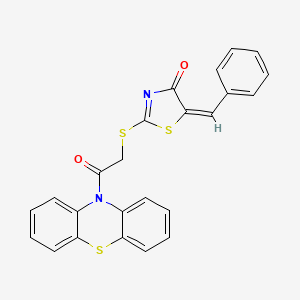
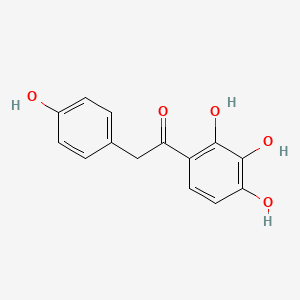
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
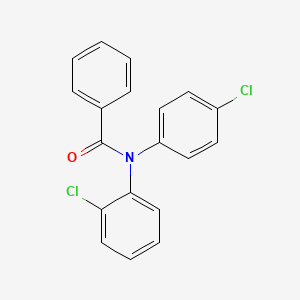
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)

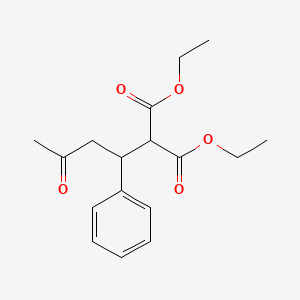
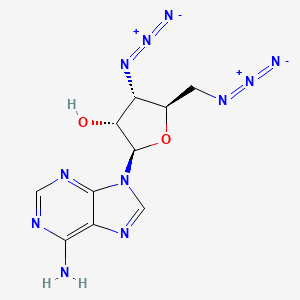
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
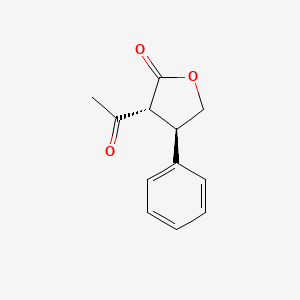
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
